An In-depth Technical Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid
An In-depth Technical Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid
CAS Number: 908142-03-0
This technical guide provides a comprehensive overview of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, key reactions, and potential biological relevance.
Physicochemical Properties
(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a white to off-white powder.[1] Below is a summary of its key quantitative data.
| Property | Value | Source |
| CAS Number | 908142-03-0 | [2] |
| Molecular Formula | C₈H₁₁BO₄ | [3][4] |
| Molecular Weight | 181.98 g/mol | [4] |
| Monoisotopic Mass | 182.07504 Da | [3] |
| Density | 1.27 g/cm³ | [1] |
| Water Solubility | Slightly soluble in water | [1] |
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 183.08232 | 135.6 |
| [M+Na]⁺ | 205.06426 | 143.2 |
| [M-H]⁻ | 181.06776 | 135.7 |
| [M+NH₄]⁺ | 200.10886 | 153.8 |
| [M+K]⁺ | 221.03820 | 141.3 |
| [M+H-H₂O]⁺ | 165.07230 | 130.5 |
| [M+HCOO]⁻ | 227.07324 | 155.6 |
| [M+CH₃COO]⁻ | 241.08889 | 174.4 |
| Data from PubChemLite.[3] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid.
Experimental Protocols
Step 1: Synthesis of (2-bromo-5-methoxyphenyl)methanol
This protocol is adapted from a similar reduction of a substituted benzoic acid.[5]
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To a stirred solution of lithium aluminum hydride (LiAlH₄) (1.25 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add 2-bromo-5-methoxybenzoic acid (1.0 eq) portion-wise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid and wash with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain (2-bromo-5-methoxyphenyl)methanol.
Step 2: Synthesis of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid
This protocol is a general procedure for the conversion of an aryl bromide to a boronic acid via a lithium-halogen exchange.
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Dissolve (2-bromo-5-methoxyphenyl)methanol (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1-2 hours.
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Add triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise, again maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir for several hours.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, and is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many pharmaceutical agents.
General Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the coupling of an aryl halide with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid.
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In a reaction vessel, combine the aryl halide (1.0 eq), (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
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Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Relevance in Drug Discovery and Development
While specific signaling pathways directly modulated by (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid have not been extensively documented, its utility in drug discovery is significant as a building block for more complex molecules. The boronic acid functional group itself is of great interest in medicinal chemistry. For instance, the drug bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid moiety that is crucial for its biological activity.
The structure of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid makes it a valuable precursor for the synthesis of compounds that can potentially interact with various biological targets. The hydroxymethyl and methoxy substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as solubility, metabolic stability, and binding affinity to target proteins. Its application in the synthesis of potential anticancer agents and enzyme inhibitors has been noted.[6]
The development of novel therapeutics often relies on the ability to synthesize diverse libraries of compounds for screening. The versatility of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling and other reactions allows for the efficient generation of such libraries, facilitating the discovery of new drug candidates.
Safety Information
(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is classified as a skin and eye irritant.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 908142-03-0|(3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-(Hydroxymethyl)-4-methoxyphenylboronic Acid | C8H11BO4 | CID 53407782 - PubChem [pubchem.ncbi.nlm.nih.gov]
